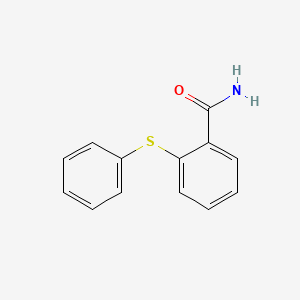

2-Phenylsulfanylbenzamide

Beschreibung

2-Phenylsulfanylbenzamide is a benzamide derivative featuring a phenylsulfanyl (-SPh) substituent at the 2-position of the benzamide core. This structural motif combines the planar aromatic benzamide framework with the lipophilic phenylsulfanyl group, which may enhance membrane permeability and influence binding interactions in biological systems. The phenylsulfanyl group contributes to unique electronic and steric properties, distinguishing it from other benzamide analogs.

Eigenschaften

Molekularformel |

C13H11NOS |

|---|---|

Molekulargewicht |

229.30 g/mol |

IUPAC-Name |

2-phenylsulfanylbenzamide |

InChI |

InChI=1S/C13H11NOS/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) |

InChI-Schlüssel |

CPTFVDLLWNPUGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

2-Aminobenzamide

Structural Differences: Replaces the phenylsulfanyl group with an amino (-NH₂) substituent. Properties:

- Polarity: The amino group increases polarity, enhancing solubility in polar solvents compared to 2-phenylsulfanylbenzamide .

- Biological Activity: 2-Aminobenzamides are implicated in histone deacetylase (HDAC) inhibition, a mechanism relevant to cancer therapy. The amino group facilitates hydrogen bonding with enzyme active sites, whereas the phenylsulfanyl group may prioritize hydrophobic interactions . Key Data:

| Property | 2-Phenylsulfanylbenzamide | 2-Aminobenzamide |

|---|---|---|

| LogP (lipophilicity) | Higher (estimated ~3.2) | Lower (~1.8) |

| Solubility in Water | Low | Moderate |

Reference : Comparative studies highlight the trade-off between lipophilicity and solubility in these derivatives .

2-(N-Allylsulfamoyl)-N-Propylbenzamide

Properties:

- Reactivity : The allyl group enables participation in click chemistry or polymerization, unlike the inert phenylsulfanyl group.

- Theoretical Calculations : Density Functional Theory (DFT) studies reveal distinct electron distribution patterns, with the sulfamoyl group exhibiting stronger electron-withdrawing effects than the phenylsulfanyl group .

Key Data :

| Property | 2-Phenylsulfanylbenzamide | 2-(N-Allylsulfamoyl)-N-Propylbenzamide |

|---|---|---|

| Molecular Weight (g/mol) | ~245 | ~336 |

| Calculated Dipole Moment | ~2.5 D | ~4.1 D |

Reference : Structural and electronic analyses underscore the impact of substituents on reactivity .

2-(Methylsulfinyl)benzamide

Structural Differences : Substitutes phenylsulfanyl with a methylsulfinyl (-SOCH₃) group, introducing chirality and oxidative stability.

Properties :

- Oxidation State : The sulfinyl group (S=O) increases polarity and hydrogen-bonding capacity compared to the thioether (S-Ph) group.

- Crystallography : X-ray studies show shorter S–O bonds (1.45 Å) versus S–C bonds (1.81 Å) in phenylsulfanyl analogs, influencing molecular packing and stability .

Key Data :

| Property | 2-Phenylsulfanylbenzamide | 2-(Methylsulfinyl)benzamide |

|---|---|---|

| Oxidation Potential | Lower | Higher |

| Melting Point | ~120°C | ~145°C |

Reference : Sulfoxides are preferred in chiral synthesis due to their configurational stability .

2-Benzamido-N-Benzoilbenzamida Derivatives

Structural Differences : Incorporates multiple benzamide units, creating extended π-conjugated systems.

Properties :

- Dissociation Constants: The additional benzamide groups lower pKa values (≈8.2) compared to monosubstituted derivatives (≈9.5 for 2-phenylsulfanylbenzamide), enhancing acidity .

- UV Spectra : Extended conjugation results in bathochromic shifts (λmax ~280 nm vs. ~265 nm for 2-phenylsulfanylbenzamide) .

Reference : Multi-benzamide derivatives exhibit enhanced photophysical properties for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.